molecular formula C11H15NO3 B597738 5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester CAS No. 129689-56-1

5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester

Cat. No.: B597738
CAS No.: 129689-56-1
M. Wt: 209.245
InChI Key: JYNONQZDUVJUFK-UHFFFAOYSA-N
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Description

5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester is an organic compound with the molecular formula C10H13NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2,4-dimethylpyrrole.

    Formylation: The formylation of 2,4-dimethylpyrrole is achieved using Vilsmeier-Haack reaction conditions, where the pyrrole is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 5-position.

    Acetic Acid Esterification: The formylated pyrrole is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid.

    Reduction: 5-Hydroxymethyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex pyrrole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Pyrrole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound could be used in the synthesis of bioactive molecules for biological studies.

    Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the design of drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester depends on its specific application. In general, pyrrole derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid ester.

    2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester: Lacks the formyl group at the 5-position.

    5-Bromo-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester: Contains a bromine atom at the 5-position instead of a formyl group.

Uniqueness

5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester is unique due to the presence of both a formyl group and an acetic acid ester group on the pyrrole ring. This combination of functional groups allows for diverse chemical reactivity and the potential for various synthetic transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-4-15-11(14)5-9-7(2)10(6-13)12-8(9)3/h6,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNONQZDUVJUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(NC(=C1C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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